DS21360717

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

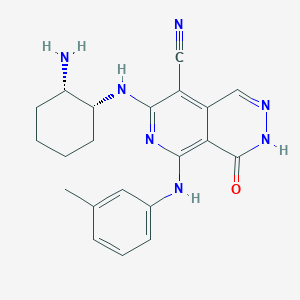

DS21360717 est un inhibiteur puissant et actif par voie orale de la tyrosine kinase FER, une tyrosine kinase réceptrice non transmembranaire impliquée dans l'adhésion cellule-cellule et la signalisation des récepteurs de surface cellulaire vers le cytosquelette. Ce composé a montré une activité antitumorale significative, ce qui en fait un candidat prometteur pour le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DS21360717 implique la préparation de dérivés de pyrido-pyridazinone Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

DS21360717 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Cette réaction peut réduire certains groupes fonctionnels, affectant la stabilité et l'activité du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation d'atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des formes désoxygénées. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant potentiellement l'activité ou la stabilité du composé .

Applications de la recherche scientifique

Chimie

En chimie, this compound est utilisé comme un composé outil pour étudier le rôle de la tyrosine kinase FER dans divers processus cellulaires. Son activité inhibitrice puissante le rend précieux pour disséquer les voies de signalisation régulées par FER .

Biologie

Dans la recherche biologique, this compound est utilisé pour étudier le rôle de FER dans la migration cellulaire, l'adhésion et la métastase. Des études ont montré que FER est impliqué dans la progression de certains cancers, ce qui fait de this compound un composé utile pour la recherche sur le cancer .

Médecine

En médecine, this compound s'est montré prometteur comme agent anticancéreux. Des études précliniques ont démontré sa capacité à inhiber la croissance tumorale dans des modèles animaux, suggérant des applications thérapeutiques potentielles dans le traitement du cancer .

Industrie

Dans l'industrie pharmaceutique, this compound est étudié pour son potentiel thérapeutique contre le cancer. Sa forte puissance et sa biodisponibilité orale en font un candidat attrayant pour le développement de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant la tyrosine kinase FER. FER est impliqué dans les voies de signalisation qui régulent l'adhésion cellulaire, la migration et la prolifération. En inhibant FER, this compound perturbe ces voies, conduisant à une réduction de la croissance tumorale et de la métastase. Les cibles moléculaires de this compound comprennent le site de liaison à l'ATP de FER, où il entre en compétition avec l'ATP pour inhiber l'activité de la kinase .

Applications De Recherche Scientifique

Chemistry

In chemistry, DS21360717 is used as a tool compound to study the role of FER tyrosine kinase in various cellular processes. Its potent inhibitory activity makes it valuable for dissecting the signaling pathways regulated by FER .

Biology

In biological research, this compound is used to investigate the role of FER in cell migration, adhesion, and metastasis. Studies have shown that FER is involved in the progression of certain cancers, making this compound a useful compound for cancer research .

Medicine

In medicine, this compound has shown promise as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models, suggesting potential therapeutic applications in cancer treatment .

Industry

In the pharmaceutical industry, this compound is being explored for its potential as a cancer therapeutic. Its high potency and oral bioavailability make it an attractive candidate for drug development .

Mécanisme D'action

DS21360717 exerts its effects by inhibiting FER tyrosine kinase. FER is involved in signaling pathways that regulate cell adhesion, migration, and proliferation. By inhibiting FER, this compound disrupts these pathways, leading to reduced tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of FER, where it competes with ATP to inhibit kinase activity .

Comparaison Avec Des Composés Similaires

Composés similaires

MRT67307 : Un autre inhibiteur de kinase avec une spécificité différente.

Dasatinib : Un inhibiteur de plusieurs kinases avec une activité contre plusieurs tyrosine kinases, y compris BCR-ABL et SRC.

Bosutinib : Un inhibiteur de kinase SRC/ABL double utilisé dans le traitement de la leucémie myéloïde chronique.

Unicité

DS21360717 est unique en raison de sa forte spécificité et de sa puissance contre la tyrosine kinase FER. Sa capacité à inhiber FER à des concentrations nanomolaires le distingue des autres inhibiteurs de kinases, ce qui en fait un outil précieux pour la recherche et un candidat prometteur pour la thérapie contre le cancer .

Propriétés

Formule moléculaire |

C21H23N7O |

|---|---|

Poids moléculaire |

389.463 |

Nom IUPAC |

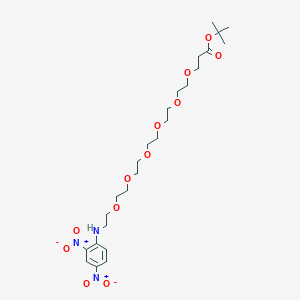

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile |

InChI |

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1 |

Clé InChI |

VFVLUXBYMUKJIJ-DLBZAZTESA-N |

SMILES |

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DS21360717; DS-21360717; DS 21360717; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

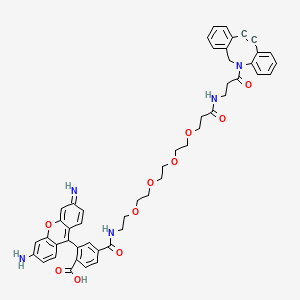

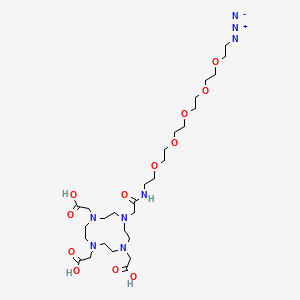

![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)